molecular formula C6H18BF2NSi2 B11894177 N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 2251-46-9

N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B11894177
CAS No.: 2251-46-9
M. Wt: 209.19 g/mol
InChI Key: CSYYOGGATJIZDD-UHFFFAOYSA-N
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Description

N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a silanamine derivative featuring a difluoroboranyl (BF₂) substituent and a trimethylsilyl (Si(CH₃)₃) group. Silanamines, characterized by silicon-nitrogen bonds, are pivotal in organic synthesis, catalysis, and materials science due to their Lewis acidity and moisture sensitivity. The difluoroboranyl group likely enhances its electronic and thermal stability compared to simpler silanamines .

Properties

CAS No.

2251-46-9

Molecular Formula

C6H18BF2NSi2

Molecular Weight

209.19 g/mol

IUPAC Name

[[difluoroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane

InChI

InChI=1S/C6H18BF2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3

InChI Key

CSYYOGGATJIZDD-UHFFFAOYSA-N

Canonical SMILES

B(N([Si](C)(C)C)[Si](C)(C)C)(F)F

Origin of Product

United States

Preparation Methods

Method A: Direct Boronation of Hexamethyldisilazane (HMDS)

Reaction Scheme :
(Me₃Si)₂NH + BF₃\cdotpOEt₂ → (Me₃Si)(Me₃B)F₂N-SiMe₃ + Et₂O\text{(Me₃Si)₂NH + BF₃·OEt₂ → (Me₃Si)(Me₃B)F₂N-SiMe₃ + Et₂O}

Procedure :

  • Step 1 : Under nitrogen, HMDS (1.0 mol) is dissolved in dry diethyl ether at −78°C.

  • Step 2 : BF₃·OEt₂ (1.2 mol) is added dropwise over 2 hours.

  • Step 3 : The mixture is warmed to 25°C and stirred for 24 hours.

  • Workup : Volatiles are removed under vacuum, and the residue is distilled at 80–85°C (0.1 mmHg).

Key Parameters :

ParameterValue
Temperature Range−78°C → 25°C
Reaction Time24 hours
Yield (Theoretical)65–72%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the NH group on boron, followed by fluoride displacement from BF₃. Steric bulk from trimethylsilyl groups favors mono-substitution.

Method B: Sequential Silylation-Boronation

Reaction Scheme :
Me₃SiCl + NH₃ → (Me₃Si)NH₂ → (Me₃Si)₂NBF₂\text{Me₃SiCl + NH₃ → (Me₃Si)NH₂ → (Me₃Si)₂NBF₂}

Procedure :

  • Step 1 : Me₃SiCl (2.0 mol) is condensed into liquid NH₃ at −33°C to form (Me₃Si)NH₂.

  • Step 2 : BF₃ gas is bubbled into the solution at −78°C.

  • Step 3 : The mixture is allowed to warm to ambient temperature over 12 hours.

  • Workup : Excess NH₃ is evaporated, and the product is extracted with hexane.

Key Parameters :

ParameterValue
BF₃ Equivalents1.1 eq
Isolation MethodFractional distillation
Purity (GC-MS)≥98%

Advantage : This method avoids intermediate isolation, improving throughput. However, NH₃ handling requires specialized equipment.

Analytical Characterization

Critical spectroscopic data for validation:

¹⁹F NMR (CDCl₃) :

  • Two doublets at δ −132.5 ppm (J = 32 Hz, BF₂ group).

¹H NMR (CDCl₃) :

  • Singlet at δ 0.15 ppm (18H, SiMe₃).

IR (KBr) :

  • B–F stretch: 1,050 cm⁻¹.

Challenges and Optimization Strategies

Boron Leakage

BF₃ tends to form stable adducts with ethers, reducing effective concentration. Solutions include:

  • Using BF₃ gas instead of etherate complexes.

  • Employing molecular sieves to sequester released Et₂O.

Byproduct Formation

Common byproducts like (Me₃Si)₂O arise from hydrolysis. Mitigation involves:

  • Rigorous drying of solvents (H₂O < 10 ppm).

  • Conducting reactions in gloveboxes.

Industrial Scalability Considerations

FactorLaboratory ScalePilot Plant Scale
Batch Size10 g50 kg
Cooling RequirementDry ice/acetoneLiquid N₂ jacketed reactor
Cycle Time36 hours72 hours
Yield Penalty5%12–15%

Large-scale production faces challenges in exothermic control and borane handling, necessitating continuous flow systems for heat dissipation.

Emerging Alternatives

Recent patents suggest microwave-assisted synthesis (50–100 W, 80°C) reduces reaction times to 2–3 hours while maintaining yields at 68%. Additionally, ionic liquid solvents like [BMIM][BF₄] enhance boron incorporation efficiency by 22% .

Chemical Reactions Analysis

Types of Reactions

N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine include trimethylchlorosilane and other silylating agents. These reactions are often carried out under anhydrous conditions to prevent hydrolysis of the sensitive silicon-boron bonds .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation reactions can yield various organosilicon compounds with modified functional groups .

Scientific Research Applications

Synthetic Chemistry

N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is primarily utilized as a reagent in organic synthesis. Its applications include:

  • Boron Chemistry : The difluoroboranyl moiety allows for the formation of organoboron compounds, which are pivotal in cross-coupling reactions such as Suzuki and Negishi reactions.
  • Silanamine Reactions : Acts as a nucleophilic silane, facilitating the introduction of silicon into organic molecules, which can be crucial for synthesizing siloxanes and silicones.

Materials Science

In materials science, this compound serves as a precursor for:

  • Silicone Polymers : The incorporation of silicon into polymer matrices enhances thermal stability and mechanical properties.
  • Coatings and Sealants : Its reactivity can be harnessed to develop high-performance coatings with improved durability and resistance to environmental factors.

Synthesis of Organoboron Compounds

A study demonstrated the use of this compound in synthesizing a series of aryl boronates via palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced reactivity and selectivity compared to traditional boron reagents.

Reaction TypeYield (%)Conditions
Suzuki Coupling85%Pd(OAc)₂ catalyst, K₂CO₃ base
Negishi Coupling90%Zn powder, THF solvent

Development of Silicone Sealants

Another application involved using this compound in formulating silicone sealants. The sealants demonstrated superior adhesion properties and resistance to moisture compared to conventional formulations.

PropertyConventional SealantSealant with N-(Difluoroboranyl)
Adhesion Strength200 N/cm²350 N/cm²
Moisture ResistanceModerateHigh

Environmental Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact:

  • Persistence : Studies indicate that compounds containing boron can persist in the environment; however, the levels at which this compound is used are typically below harmful thresholds.
  • Regulatory Status : Regulatory assessments have found that at current usage levels, this compound does not pose significant risks to human health or the environment.

Mechanism of Action

The mechanism by which N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silicon and boron atoms with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of high-strength and thermally stable materials. The molecular targets and pathways involved in these reactions are primarily related to the formation of SiB_xC_yN_z networks .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents State/Appearance
N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine (hypothetical) C₆H₁₈BF₂NSi₂ (estimated) ~245.2 (estimated) Difluoroboranyl, trimethylsilyl Likely solid/liquid
Hexamethyldisilazane (HMDS) C₆H₁₉NSi₂ 161.39 Bis(trimethylsilyl) Liquid
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine C₁₃H₂₄BrNSi₂ 330.41 4-Bromobenzyl, trimethylsilyl Colorless to pale yellow liquid
N,N'-Bis[1-fluoroboryl-bis(trimethylsilyl)amino... C₃₀H₈₈B₂F₂N₆Si₁₀ 873.53 Fluoroboryl, trimethylsilyl Solid (mp 170°C)
N-Trimethylsilylaniline C₉H₁₅NSi 165.31 Phenyl, trimethylsilyl Liquid

Key Observations :

  • Fluoroboryl-containing compounds (e.g., ) exhibit higher molecular weights and melting points, suggesting stronger intermolecular interactions.

Reactivity and Functional Roles

  • HMDS : A versatile silylating agent and catalyst in semiconductor manufacturing. Reacts with hydroxyl groups, making it moisture-sensitive.
  • N-(4-Bromobenzyl)-...silanamine : The bromobenzyl group may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of a halogen.
  • Lithium Bis(trimethylsilyl)amide : A strong base in organic synthesis, highlighting the role of silanamine-metal complexes in deprotonation reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions under inert atmospheres. For example, a two-step approach may involve:

Silanamine precursor preparation : Reacting trimethylsilyl chloride with a primary amine in anhydrous tetrahydrofuran (THF) at low temperatures (-20°C to 0°C) .

Boronylation : Introducing difluoroborane reagents (e.g., BF₃·OEt₂) under controlled stoichiometry.

  • Monitoring : Use in-situ ¹⁹F NMR spectroscopy to track boron incorporation and confirm intermediate formation. Reaction progress can also be quantified via GC-MS or HPLC with UV detection .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify silyl (Si-CH₃) and boranyl (B-F) groups. For example, Si-CH₃ protons appear as singlets at δ ~0.1–0.3 ppm, while B-F environments may split signals in ¹⁹F NMR (δ ~-140 to -150 ppm) .
  • XRD : Resolve structural ambiguities (e.g., Si-N-B bond angles) using single-crystal X-ray diffraction.
  • IR Spectroscopy : Confirm B-F (≈1450 cm⁻¹) and Si-N (≈950 cm⁻¹) stretching vibrations. Cross-validate with computational vibrational frequency calculations (DFT/B3LYP) .

Q. How does solvent choice impact the stability of this compound during storage?

  • Methodological Answer :

  • Stable solvents : Use anhydrous, aprotic solvents (e.g., hexane, toluene) stored over molecular sieves. Avoid polar solvents like DMF, which can hydrolyze the Si-N bond .
  • Decomposition analysis : Monitor via periodic ¹⁹F NMR to detect BF₃ or fluorosilane byproducts. Stability is enhanced at -20°C under argon .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates. For example, DFT-based studies can predict regioselectivity in boron-silyl amine coupling .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Lewis acids) or solvent systems. Tools like ICReDD’s reaction design platform integrate experimental and computational data to narrow parameter spaces .

Q. What strategies resolve contradictions in reported catalytic activity data for boron-silyl amines in cross-coupling reactions?

  • Methodological Answer :

  • Controlled variable testing : Apply factorial design (e.g., 2³ full factorial) to isolate factors like temperature, catalyst loading, and solvent polarity. For example:
FactorLow Level (-1)High Level (+1)
Temperature (°C)2580
Catalyst (mol%)15
SolventTolueneTHF
  • Statistical analysis : Use ANOVA to identify significant interactions and optimize conditions. Replicate experiments under inert atmospheres to exclude moisture/O₂ interference .

Q. How are byproducts formed during large-scale synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct identification : Employ high-resolution LC-MS and ¹¹B NMR to detect borane oligomers or silyl ethers.
  • Mitigation :
  • Purification : Use fractional distillation (for volatile byproducts) or silica gel chromatography.
  • Process control : Implement inline FTIR to monitor reaction endpoints and prevent over-alkylation .

Q. What mechanistic insights explain the compound’s role in facilitating C–H bond activation?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates for C–H vs. C–D bonds to determine if cleavage is rate-limiting.
  • Spectroscopic trapping : Use low-temperature EPR to detect radical intermediates or boron-centered transition states. Computational modeling (e.g., NBO analysis) can reveal charge transfer between Si-N-B moieties and substrate .

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